molecular formula C22H21NO5S B4900318 Ethyl 4-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B4900318
M. Wt: 411.5 g/mol
InChI Key: OYPCMLJHAKWYBM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a thiophene-based derivative characterized by a substituted aromatic framework. Its structure includes:

  • 4-(4-Methoxyphenyl) substituent at position 4 of the thiophene ring.
  • 2-{[(4-Methoxyphenyl)carbonyl]amino} group at position 2, featuring a benzamide linkage with dual methoxy groups.
  • Ethyl carboxylate at position 3, enhancing solubility for synthetic and pharmacological applications.

This compound is synthesized via multi-step reactions, likely involving a Gewald reaction for thiophene ring formation followed by acylation with 4-methoxybenzoyl chloride .

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-4-28-22(25)19-18(14-5-9-16(26-2)10-6-14)13-29-21(19)23-20(24)15-7-11-17(27-3)12-8-15/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPCMLJHAKWYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by esterification and amidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of bioactive compounds and studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and their impacts:

Compound Name (CAS/Reference) Substituent at Position 4 Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Effects
Target Compound (PubChem: ) 4-(4-Methoxyphenyl) [(4-Methoxyphenyl)carbonyl]amino C₂₂H₂₁NO₅S 427.47* High lipophilicity (logP ~4.2), dual electron-donating methoxy groups enhance π-π interactions
Ethyl 4-(4-Cl-phenyl)-2-[(4-MeO-phenoxy)acetamido] () 4-(4-Chlorophenyl) [(4-Methoxyphenoxy)acetyl]amino C₂₂H₂₀ClNO₅S 470.92 Chlorine increases electronegativity, reducing solubility vs. methoxy
Ethyl 2-amino-5-(4-MeO-phenyl)-4-Me () 5-(4-Methoxyphenyl), 4-methyl Amino group C₁₅H₁₇NO₃S 291.36 Amino group enhances reactivity (e.g., in nucleophilic substitutions) but reduces stability
Ethyl 4-(4-Cl-phenyl)-2-[(cyanoacetyl)amino] () 4-(4-Chlorophenyl) Cyanoacetyl amino C₁₆H₁₄ClN₂O₃S 365.81 Cyano group (electron-withdrawing) lowers pKa, increases metabolic stability
Ethyl 4-(4-MeO-phenyl)-2-[(phenylsulfanyl)acetamido] () 4-(4-Methoxyphenyl) Phenylsulfanyl acetyl C₂₂H₂₁NO₄S₂ 427.53 Sulfur-containing group may improve thiol-mediated binding

*Estimated based on analogous structures.

Critical Analysis of Key Differences

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound vs. chlorine (electron-withdrawing) in analogs alter electronic density, affecting reactivity and binding.
  • Steric Hindrance : Bulky substituents (e.g., phenylsulfanyl in ) may hinder rotational freedom, impacting conformational stability .
  • Solubility and LogP: The target compound’s higher lipophilicity (vs. amino or cyano analogs) may favor membrane permeability but complicate aqueous formulation.

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